2,4-Dimethyl-L-phenylalanine: A Technical Guide for Peptidomimetics
2,4-Dimethyl-L-phenylalanine: A Technical Guide for Peptidomimetics
The following technical guide details the chemical properties, synthesis, and application of 2,4-Dimethyl-L-phenylalanine , a specialized non-canonical amino acid used to enhance the metabolic stability and conformational selectivity of therapeutic peptides.
Executive Summary
2,4-Dimethyl-L-phenylalanine (H-Phe(2,4-Me)-OH) is a ring-substituted phenylalanine derivative characterized by methyl groups at the ortho (2) and para (4) positions of the phenyl ring. Unlike its canonical counterpart, this residue introduces significant steric constraints via the ortho-methyl group, restricting side-chain rotation (
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The precise identification of the L-isomer is crucial, as the CAS numbers for racemic and N-methylated variants are often conflated in general databases.
Core Chemical Data
| Property | Specification |
| IUPAC Name | (2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid |
| Common Name | 2,4-Dimethyl-L-phenylalanine |
| Abbreviation | Phe(2,4-Me), Dmp (ambiguous; often refers to 2,6), Phe(2,4-Me2) |
| CAS (Free Acid, L-isomer) | 259726-56-2 |
| CAS (Fmoc-Protected) | 1217728-65-8 |
| CAS (Boc-Protected) | 849440-31-9 |
| Molecular Formula | C |
| Molecular Weight | 193.24 g/mol |
| Chirality | L (S-configuration) |
Physicochemical Properties[1][2][6]
-
Lipophilicity (cLogP): ~2.5 (Compared to ~1.4 for Phe). The addition of two methyl groups significantly increases hydrophobicity, aiding in Blood-Brain Barrier (BBB) penetration.
-
Acidity (pKa):
-COOH: ~2.2; -NH : ~9.1 (Similar to Phe, slightly perturbed by electronic donation of the aromatic ring). -
Solubility: Low in neutral water; soluble in acidic/basic aqueous buffers, DMSO, DMF, and alcohols.
Part 2: Structural Biology & Conformational Constraints
The utility of 2,4-dimethyl-L-phenylalanine lies in its ability to bias peptide conformation.
The Ortho-Effect (2-Methyl)
The methyl group at position 2 creates a steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue) and the
-
Restriction: Rotation around the C
-C bond is severely restricted. The side chain prefers specific rotamers (typically gauche- or trans) to minimize steric strain. -
Backbone Impact: This restriction often forces the peptide backbone into extended or twisted
-strand conformations, reducing the entropic penalty of binding to a receptor.
The Para-Effect (4-Methyl)
The methyl group at position 4 extends the hydrophobic surface area of the aromatic ring.
-
Receptor Filling: It is ideal for probing deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) where a standard Phenylalanine might not achieve optimal van der Waals contact.
Figure 1: Mechanistic impact of 2,4-dimethyl substitution on peptide behavior.
Part 3: Synthesis Methodologies
Synthesizing enantiopure 2,4-dimethyl-L-phenylalanine requires overcoming the challenge of creating a chiral center adjacent to a bulky aromatic group.
Method A: Asymmetric Suzuki-Miyaura Coupling (High Purity)
This modern approach utilizes a chiral serine-derived template (e.g., Garner's aldehyde or a cyclic sulfamidate) coupled with an aryl halide.
-
Starting Material: Boc-Serine methyl ester (converted to a zinc/iodo-reagent).
-
Coupling Partner: 1-Iodo-2,4-dimethylbenzene.
-
Catalyst: Pd(OAc)
with S-Phos (to handle steric bulk). -
Result: Direct formation of the protected amino acid with preserved chirality.
Method B: Enzymatic Resolution (Scalable)
Used for industrial production of the "L" isomer from racemic precursors.
-
Condensation: 2,4-Dimethylbenzaldehyde + N-acetylglycine
Azlactone (Erlenmeyer synthesis). -
Reduction: Hydrogenation of the azlactone to racemic N-acetyl-2,4-dimethylphenylalanine.
-
Resolution: Treatment with Acylase I (Aspergillus melleus) selectively hydrolyzes the L-isomer to the free amino acid, leaving the D-isomer acetylated.
-
Purification: Ion-exchange chromatography separates the free L-amino acid.
Part 4: Solid Phase Peptide Synthesis (SPPS) Protocol
Incorporating Fmoc-2,4-dimethyl-L-phenylalanine requires modified protocols due to the steric hindrance of the 2-methyl group.
Coupling Reagents
Standard HBTU/HCTU protocols often result in incomplete coupling (deletion sequences).
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP .
-
Additive: HOAt is superior to HOBt for sterically hindered junctions.
Protocol: Fmoc-Phe(2,4-Me)-OH Coupling
-
Resin Swelling: DCM (20 min).
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.
-
Activation:
-
Amino Acid (4.0 eq)[1]
-
HATU (3.9 eq)
-
HOAt (4.0 eq)
-
DIEA (8.0 eq)
-
Pre-activate for 2 minutes before adding to resin.
-
-
Coupling Time: 2 hours (Standard AA is 45 min).
-
Monitoring: Kaiser test may be unreliable due to steric bulk; Chloranil test or micro-cleavage/HPLC is preferred.
-
Double Coupling: Highly recommended if the subsequent residue is also bulky (e.g., Val, Ile, Pro).
Cleavage
Standard cleavage cocktails (TFA/TIS/H2O 95:2.5:2.5) are effective. The methyl groups on the ring are stable to TFA and do not require scavengers, unlike electron-rich protecting groups (e.g., Pbf, Trt).
Part 5: Applications in Drug Development
IL-23 Receptor Inhibitors
Recent patent literature (e.g., US 10,787,490) highlights the use of 2,4-dimethyl-L-phenylalanine in cyclic peptide inhibitors for inflammatory diseases. The residue replaces native Phe or Tyr to prevent chymotrypsin-like degradation while maintaining receptor affinity.
Opioid Peptidomimetics
In enkephalin analogs, replacing Phe
Metabolic Stability
The ortho-methyl group acts as a "gatekeeper," preventing proteases (like chymotrypsin and pepsin) from accessing the scissile amide bond. This modification can extend the half-life of a peptide from minutes to hours in plasma.
Figure 2: Integration workflow for 2,4-dimethyl-L-phenylalanine in peptide discovery.
References
-
US Patent 10,787,490 . Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases. (2020). Lists 2,4-dimethyl-L-phenylalanine as a key residue for stability.
-
USBio . L-2,4-Dimethylphenylalanine Product Data. Verifies CAS 259726-56-2.[2]
-
J&K Scientific . Fmoc-L-2,4-dimethylphenylalanine. Verifies Fmoc-protected CAS 1217728-65-8.[1][3][4]
-
Sigma-Aldrich . Boc-2,4-dimethyl-L-phenylalanine. Verifies Boc-protected CAS 849440-31-9.[5][6]
-
Beilstein J. Org. Chem. Fluorinated and Methylated Phenylalanines: Synthesis and Pharmaceutical Applications. (2020). Discusses the impact of ring methylation on pharmacokinetics.
Sources
- 1. molcore.com [molcore.com]
- 2. usbio.net [usbio.net]
- 3. molcore.com [molcore.com]
- 4. Fmoc-2,4-Dimethyl-L-phenylalanine [myskinrecipes.com]
- 5. Boc-2,4-Dimethyl-L-phenylalanine 95% | CAS: 849440-31-9 | AChemBlock [achemblock.com]
- 6. 1275612-14-0,(S)-7-(Boc-amino)-3-aminoheptanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

